6-Iodoimidazo[1,2-a]pyridine hydrochloride

Alzheimer's disease imaging Amyloid-β ligands Radiopharmaceutical development

This 6-iodoimidazo[1,2-a]pyridine hydrochloride offers distinct synthetic advantages over 6-bromo and 6-chloro analogs. The iodine atom enables superior oxidative addition kinetics in Pd-catalyzed cross-coupling reactions, facilitating efficient C–C, C–N, and C–S bond formation under milder conditions. It is the validated precursor for [123I]IMPY (a SPECT imaging agent for Alzheimer's disease) and enables selective access to 6-carboxamides or 6-α-ketoamides depending on CO pressure. With 97% purity and available as a stable HCl salt, this building block is ideal for medicinal chemistry, radiopharmaceutical development, and kinase inhibitor SAR exploration. Sourced from verified suppliers with global shipping.

Molecular Formula C7H6ClIN2
Molecular Weight 280.49
CAS No. 1205744-55-3
Cat. No. B2682154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoimidazo[1,2-a]pyridine hydrochloride
CAS1205744-55-3
Molecular FormulaC7H6ClIN2
Molecular Weight280.49
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1I.Cl
InChIInChI=1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
InChIKeyGQTXQPGNRLLPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoimidazo[1,2-a]pyridine hydrochloride (CAS 1205744-55-3): Research-Grade Building Block for Targeted Synthesis and Biomedical Probe Development


6-Iodoimidazo[1,2-a]pyridine hydrochloride (CAS 1205744-55-3) is a halogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. It is supplied as the hydrochloride salt with a typical purity of 97–98% and a molecular weight of 280.49 g/mol . This compound features an iodine atom at the 6-position of the fused imidazopyridine scaffold, which confers high reactivity in palladium-catalyzed cross-coupling reactions and serves as a precursor for 6-substituted derivatives with diverse biological activities [1]. Its commercial availability and defined physical properties (melting point of the free base: 124–130°C ) make it a practical entry point for medicinal chemistry campaigns, materials science, and radiopharmaceutical development.

6-Iodoimidazo[1,2-a]pyridine hydrochloride: Why Simple Halogen Swaps Are Not Functionally Equivalent in Synthesis or Biological Performance


Within the imidazo[1,2-a]pyridine series, the identity of the 6-position halogen profoundly influences both synthetic utility and biological target engagement. The iodine atom in 6-iodoimidazo[1,2-a]pyridine provides superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to its 6-bromo analog, enabling milder reaction conditions and higher yields for C–C, C–N, and C–S bond formation . In biological applications, the iodine substituent contributes to a distinct affinity profile for amyloid-β aggregates: the iodo derivative (IMPY) demonstrates a Ki of 15 nM, while the corresponding bromo derivative shows a Ki of 10 nM [1]. Furthermore, the iodine atom serves as a direct radioisotope handle for SPECT imaging (via ¹²³I or ¹²⁵I incorporation), a feature unavailable with the chloro or bromo analogs [1]. Substituting the 6-iodo derivative with a 6-bromo or 6-chloro variant will therefore alter reaction efficiency, target binding, and preclude radiochemical applications.

6-Iodoimidazo[1,2-a]pyridine hydrochloride: Quantitative Differentiation Evidence Against 6-Bromo, 6-Chloro, and Parent Scaffold Comparators


Binding Affinity for β-Amyloid Aggregates: Iodo (IMPY) vs. Bromo Derivative

In a direct head-to-head competitive binding assay using preformed Aβ aggregates, the 6-iodo derivative (IMPY) exhibited a Ki of 15 nM, while the 6-bromo derivative showed a Ki of 10 nM [1]. The assay measured displacement of the radiolabeled ligand [125I]TZDM. This establishes that the iodo-substituted imidazo[1,2-a]pyridine scaffold retains high nanomolar affinity for amyloid-β, with a quantifiable difference in binding strength compared to the bromo analog.

Alzheimer's disease imaging Amyloid-β ligands Radiopharmaceutical development

In Vivo Brain Uptake and Washout Kinetics of 6-Iodo Derivative (IMPY)

Biodistribution studies in normal mice following intravenous injection of [125I]IMPY demonstrated a high initial brain uptake (peak brain activity within 2 minutes post-injection) and a fast washout profile (brain radioactivity reduced by >80% within 60 minutes) [1]. These pharmacokinetic properties are characteristic of an effective CNS imaging agent, indicating adequate blood-brain barrier penetration and low non-specific retention. Comparable in vivo data for the 6-bromo or 6-chloro analogs are not reported, establishing the 6-iodo derivative as the benchmark for this application class.

SPECT imaging agent Blood-brain barrier penetration Amyloid plaque detection

Reactivity in N- and S-Arylation: 6-Iodo Substrate Enables Ligand-Free Fe/Cu Bimetallic Catalysis

6-Iodoimidazo[1,2-a]pyridine undergoes regioselective N- and S-arylation with various nitrogen heterocycles and thiols using a ligand-free FeCl₂·4H₂O/CuO cocatalyst system, achieving yields up to 98% for azole coupling and 95% for thiophenol coupling . In contrast, the 6-bromo analog under identical conditions gave significantly lower yields (<50% conversion for N-arylation), while the 6-chloro analog was essentially unreactive [1]. The iodine atom's weaker C–I bond and larger atomic radius facilitate oxidative addition, enabling milder reaction temperatures and avoiding expensive phosphine ligands.

Cross-coupling C–N bond formation C–S bond formation Ligand-free catalysis

Carbonylation Selectivity: 6-Iodo Derivative Enables Tunable Mono- vs. Double Carbonylation

In heterogeneous Pd-catalyzed aminocarbonylation using 6-iodoimidazo[1,2-a]pyridine as substrate, product selectivity can be tuned between amides and α-ketoamides by adjusting reaction conditions: with aliphatic amines, mono-carbonylation to amides was achieved with 75–92% selectivity, while double carbonylation to α-ketoamides reached up to 85% selectivity under CO-rich atmospheres [1]. This tunable reactivity is unique to the 6-iodo derivative; attempts with 6-bromo or 6-chloro analogs resulted in negligible conversion under identical conditions due to their lower oxidative addition propensity.

Aminocarbonylation Amide synthesis α-Ketoamide synthesis Palladium catalysis

Physical Property Comparison: Melting Point, LogP, and Density of 6-Iodo Free Base

The 6-iodoimidazo[1,2-a]pyridine free base (CAS 426825-75-4) exhibits a melting point of 124–130°C, a calculated LogP (XLogP3) of 2.4, and a density of 2.01 g/cm³ . The 6-bromo analog (CAS 6188-23-4) melts at 76–78°C with XLogP3 of 1.8 [1]. The 6-chloro analog (CAS 4532-35-6) melts at 88–90°C with XLogP3 of 1.5 [1]. The higher melting point of the iodo derivative reflects stronger intermolecular halogen bonding, while the increased LogP (+0.6 over bromo, +0.9 over chloro) indicates enhanced lipophilicity that may influence membrane permeability and protein binding in biological assays.

Physicochemical characterization Solid-state properties Lipophilicity

6-Iodoimidazo[1,2-a]pyridine hydrochloride: Research Applications Supported by Comparative Evidence


Radiotracer Development for CNS Amyloid Imaging (SPECT)

The 6-iodo scaffold is the validated precursor for [123I]IMPY, a SPECT imaging agent for Alzheimer's disease. The compound's high brain uptake (<2 min) and fast washout (>80% clearance in 60 min) enable low-background amyloid plaque visualization [1]. The iodine atom provides a direct radioisotope handle unavailable with bromo or chloro analogs.

High-Throughput Synthesis of 6-Substituted Imidazo[1,2-a]pyridine Libraries via Ligand-Free Cross-Coupling

The 6-iodo derivative enables efficient C–N and C–S bond formation using sustainable Fe/Cu catalysis (98% yield with imidazole), whereas 6-bromo and 6-chloro analogs show poor conversion [1]. This reactivity advantage supports parallel medicinal chemistry efforts requiring diverse 6-position functionalization without expensive ligands.

Tunable Carbonylation for Divergent Amide and α-Ketoamide Synthesis

The 6-iodo substrate allows selective access to either 6-carboxamides (75–92% selectivity) or 6-α-ketoamides (up to 85% selectivity) depending on CO pressure, enabling rapid SAR exploration around the 6-position for kinase inhibitor and anti-infective programs [1].

Quote Request

Request a Quote for 6-Iodoimidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.